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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

Introduction

SYBR Green Il is a highly sensitive, cyanine-based fluorescent dye widely utilized in molecular
biology for the detection and quantification of nucleic acids. While it can bind to both DNA and
RNA, it exhibits a significantly higher fluorescence quantum yield when bound to RNA
compared to double-stranded DNA, making it an exceptional stain for RNA analysis.[1] The
fluorescence of the RNA/SYBR Green Il complex is over seven times greater than that of the
RNA/ethidium bromide complex.[1][2] This enhanced fluorescence, combined with a low
intrinsic fluorescence of the unbound dye, allows for highly sensitive detection without the need
for destaining steps.[1][3]

SYBR Green Il is versatile, compatible with various visualization platforms including UV epi-
and transilluminators, blue-light transilluminators, and laser-based gel scanners.[1][4] Its
primary applications include the staining of RNA in electrophoretic gels (both denaturing and
non-denaturing) and quantitative analysis of RNA in solution. Its sensitivity facilitates the
detection of low-abundance RNA species, such as viroid RNAs, and is useful in techniques like
single-strand conformation polymorphism (SSCP) analysis.[1][2][5]

Mechanism of Action

SYBR Green Il is an intercalating dye that binds to nucleic acids. Upon binding to RNA, the dye
undergoes a conformational change that leads to a dramatic increase in its fluorescence
emission. The unbound dye has very low intrinsic fluorescence, which minimizes background
signal. This fluorescence enhancement is the basis for its use in quantification. The
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fluorescence of RNA/SYBR Green Il complexes is not quenched by common denaturants like
urea or formaldehyde, which simplifies protocols for denaturing gels.[1][3]

Mechanism of SYBR Green Il Fluorescence
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Mechanism of SYBR Green Il fluorescence upon binding to RNA.

Quantitative Data & Performance

SYBR Green Il offers superior sensitivity compared to traditional dyes like ethidium bromide
(EtBr). Its performance is influenced by the type of gel and the illumination source used for

visualization.

Table 1: Sensitivity Comparison - SYBR Green Il vs. Ethidium Bromide
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L. SYBR Green Il Detection Ethidium Bromide

Gel Type & lllumination o . o

Limit (per band) Detection Limit (per band)
Non-denaturing Agarose (254 )

o o As low as 100 pg[1][3] Not optimal

nm epi-illumination)
Non-denaturing Agarose (300

~500 pg[1][3] ~1.5 ng[1][3]

nm transillumination)

Denaturing
Agarose/Formaldehyde (254 ~1 ng[1][2][3]

nm epi-illumination)

>1.5 ng (requires extensive
washing)[1][3]

Denaturing
Agarose/Formaldehyde (300 ~4 ng[1][2][3]

nm transillumination)

>1.5 ng (requires extensive
washing)[1][3]

Table 2: Spectral Properties

Property Wavelength

Maximal Excitation (Primary) ~497 nm[1][2][3]
Secondary Excitation Peak ~254 nm[1][2][3]
Fluorescence Emission ~520 nm[1][2][3]

Experimental Workflow & Protocols

A typical gene expression analysis workflow involves several stages, with RNA quantification
being a critical quality control and normalization step. SYBR Green Il can be integrated into this

workflow for accurate RNA measurement.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

General Workflow for Gene Expression Analysis

1. Sample Collection
(Tissue, Cells, etc.)

2. RNA Extraction
& Purification

—————————————————————— Qualitative-——————————— oo
i o necncamanr NN SYBR Green Il Solution Assay SYBR Green Il Gel Staining
& [RNAQUENY & QUi AssResisi > (Concentration Measurement) (Integrity Check)

Proceed if RNA
is high quality

4. Reverse Transcription
(RNA to cDNA)

Y

5. Quantitative PCR (qQPCR)
(e.g., with SYBR Green I)

Y

6. Data Analysis
(Gene Expression Levels)

Click to download full resolution via product page

Workflow highlighting RNA quality and quantity assessment steps.
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Protocol 1: Post-Electrophoresis Staining of RNA in
Gels

This protocol describes the staining of RNA in agarose or polyacrylamide gels after
electrophoresis.

Materials:

SYBR Green Il RNA Gel Stain (e.g., 10,000X in DMSO)

Tris-borate-EDTA (TBE) buffer (89 mM Tris, 89 mM boric acid, 1 mM EDTA, pH 8.0)[3]

Staining container (plastic, protected from light)

Gel documentation system with appropriate excitation source and filter
Procedure:

» Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g.,
formaldehyde/agarose) gel using standard protocols.[3]

e Prepare Staining Solution:

o For non-denaturing polyacrylamide or agarose gels, prepare a 1:10,000 dilution of the
SYBR Green Il stock solution in TBE buffer.[3][4]

o For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal
results.[3][4]

o Crucial Note: The staining is pH-sensitive. For optimal sensitivity, ensure the final pH of
the staining solution is between 7.5 and 8.0.[3][4]

o Stain the Gel:
o Carefully place the gel into a clean staining container.

o Add enough staining solution to completely submerge the gel.
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o Protect the container from light (e.g., cover with aluminum foil) and agitate gently at room
temperature.[2]

o Optimal staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes
for agarose gels.[2]

o Note: There is no need to wash out urea or formaldehyde from denaturing gels prior to
staining.[1]

o Destaining (Optional): No destaining is required as the unbound dye has negligible
fluorescence.[2][3]

e Visualize and Document:

o llluminate the stained gel using an appropriate light source. For highest sensitivity, 254 nm
epi-illumination is recommended.[1][3] 300 nm transillumination can also be used.[3]

o Photograph the gel using a SYBR Green photographic filter. Do not use filters intended for
ethidium bromide.[1]

Protocol 2: Quantitative Analysis of RNA in Solution
(Microplate Assay)

This protocol is adapted for quantifying RNA in solution, for example, in crude extracts, by
using nucleases to differentiate between RNA and DNA fluorescence. This is critical for
accurate RNA measurement.

Materials:

SYBR Green Il RNA Gel Stain

Tris Buffer (5 mM, pH 8.0, containing 0.9 mM CaClz and 0.9 mM MgCl2)[6]

RNase-free DNase

DNase-free RNase

RNA standards (e.qg., calf liver rRNA)[6]
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o 96-well microplate (black, for fluorescence)

e Microplate fluorometer (Excitation: ~497 nm, Emission: ~520 nm)
Procedure:

e Prepare a Standard Curve:

o Prepare a series of dilutions of an RNA standard of known concentration (e.g., 0, 10, 25,
50, 100, 200 ng/uL) in the Tris buffer.

e Set Up Sample Aliquots: For each unknown sample and each standard curve point, prepare
three separate aliquots in microplate wells:

o Aliquot 1 (Total Fluorescence - DNA): Sample + DNase. This will measure the
fluorescence from RNA.

o Aliquot 2 (Total Fluorescence - RNA): Sample + RNase. This will measure the
fluorescence from DNA.

o Aliquot 3 (Residual Fluorescence): Sample + DNase + RNase. This measures background
fluorescence from non-nucleic acid components.[6]

» Nuclease Digestion:

o Add the respective nuclease(s) to each aliquot.

o Incubate the plate at 37°C for 20 minutes to allow for complete digestion.[6]
e Staining:

o Prepare a working solution of SYBR Green Il in the Tris buffer. The final concentration
should be optimized, but a starting point is a 1:2,857 dilution (equivalent to 3.5x10~* of the
commercial stock).[6]

o Add the SYBR Green Il working solution to all wells.

e Fluorescence Measurement:
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o Incubate for 10-60 minutes at room temperature, protected from light.[6]

o Read the fluorescence of the microplate using a fluorometer set to the appropriate
excitation and emission wavelengths for SYBR Green II.

o Data Analysis and Calculation:
o For each sample and standard, calculate the net fluorescence for RNA:
» Net RNA Fluorescence = (Fluorescence of Aliquot 1) - (Fluorescence of Aliquot 3)

o Plot the Net RNA Fluorescence of the standards against their known concentrations to
generate a standard curve.

o Determine the concentration of the unknown RNA samples by interpolating their Net RNA
Fluorescence values onto the standard curve.

Troubleshooting Guide
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Issue

Potential Cause(s)

Recommended Solution(s)

Weak or No Signal

- Insufficient amount of RNA
loaded.- Incorrect pH of
staining buffer.- Degraded
RNA.

- Load more RNA or
concentrate the sample.- Verify
staining buffer pH is between
7.5-8.0.[3]- Check RNA

integrity on a denaturing gel.

High Background
Fluorescence

- Staining solution used too

many times.- Incomplete

removal of unbound dye (rare).

- Use fresh staining solution; it
can be reused 3-4 times if
stored properly.[2]- Briefly
wash the gel in DI water post-
staining.[4]

Smeared RNA Bands

- RNA degradation.-
Overloading of RNAin a

precast gel.

- Use fresh, high-quality RNA.
Keep samples on ice.[7]-
Reduce the amount of RNA
loaded, especially if it exceeds

100 ng per lane.[4]

Inaccurate Quantification

(Solution Assay)

- Presence of contaminating
DNA.- Incomplete nuclease

digestion.

- Ensure the three-aliquot
method with DNase/RNase is
used for specific RNA
measurement.[6]- Optimize
nuclease concentration and

incubation time/temperature.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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